molecular formula C12H13BrN2O2 B14875176 3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione

3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione

Cat. No.: B14875176
M. Wt: 297.15 g/mol
InChI Key: TYJKLMUQOHIAFW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with an ethyl group and a dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the formation of the piperazine ring and subsequent functionalization. For instance, the starting material can be a brominated benzene derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired piperazine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-ethylpiperazine-2,5-dione: Similar structure but with the bromine atom at the para position.

    3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-(3-Bromophenyl)-1-ethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the meta position and the ethyl group on the piperazine ring can result in distinct chemical properties and interactions compared to its analogs .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

3-(3-bromophenyl)-1-ethylpiperazine-2,5-dione

InChI

InChI=1S/C12H13BrN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-4-3-5-9(13)6-8/h3-6,11H,2,7H2,1H3,(H,14,16)

InChI Key

TYJKLMUQOHIAFW-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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